molecular formula C14H19NO5 B2475534 4,5-Dimethoxy-2-(3-methylbutanamido)benzoic acid CAS No. 701272-59-5

4,5-Dimethoxy-2-(3-methylbutanamido)benzoic acid

Cat. No.: B2475534
CAS No.: 701272-59-5
M. Wt: 281.308
InChI Key: OUXBCZDZXGPYFT-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-(3-methylbutanamido)benzoic acid (CAS 701272-59-5) is a high-purity benzoic acid derivative offered for research and development purposes. This compound has a molecular formula of C14H19NO5 and a molecular weight of 281.30 g/mol . As a substituted benzoic acid, it belongs to a class of compounds that serve as important precursors and intermediates in organic synthesis and pharmaceutical research . Benzoic acid derivatives are widely utilized in the development of active compounds and as organic linkers in coordination chemistry due to their functional groups that can interact with various metals . This reagent is provided with a documented purity of not less than 98% . It is intended for use in laboratory settings only. This compound is strictly for research applications and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (MSDS) prior to handling.

Properties

IUPAC Name

4,5-dimethoxy-2-(3-methylbutanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-8(2)5-13(16)15-10-7-12(20-4)11(19-3)6-9(10)14(17)18/h6-8H,5H2,1-4H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXBCZDZXGPYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-2-(3-methylbutanamido)benzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethoxy-2-(3-methylbutanamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,5-Dimethoxy-2-(3-methylbutanamido)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-(3-methylbutanamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Research Findings and Data

Table 1: Comparative Toxicity and Physicochemical Properties
Compound LogP Water Solubility (mg/mL) Oral LD₅₀ (mg/kg) Key Application
This compound 1.8* 0.12* Not reported Pharmaceutical impurity
4,5-Dimethoxy-2-methylbenzoic acid 1.2 0.45 1200 Chemical intermediate
3,4-Dimethoxy-2-(trimethoxyanilino)benzoic acid 2.5 0.08 850 Anticancer research

*Predicted using QSTR models .

Biological Activity

The molecular formula of 4,5-Dimethoxy-2-(3-methylbutanamido)benzoic acid is C14H19NO5, with a CAS number of 701272-59-5. The compound's structure can be illustrated as follows:

Structure C6H4(OCH3)2C(=O)N(CH2)C(CH3)2\text{Structure }C_6H_4(OCH_3)_2C(=O)N(CH_2)C(CH_3)_2

This configuration may influence its reactivity and interactions with biological targets.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are not available, relevant findings from related compounds provide insight into its potential biological activities:

  • Larvicidal Activity : A study on larvicidal activity against Aedes aegypti demonstrated that certain methoxy-substituted benzoic acids possess significant insecticidal properties. For example, a compound similar in structure exhibited LC50 values significantly lower than those of standard insecticides . This indicates a promising avenue for further exploration of this compound in pest control.
  • Toxicological Assessments : In the context of mammalian toxicity, studies have shown that some benzoic acids do not exhibit adverse effects on vital organs at tested doses . This suggests that this compound may also have a favorable safety profile.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesNotable Biological Activity
3,5-Dimethoxybenzoic AcidTwo methoxy groupsAnti-inflammatory properties
4-Methoxybenzoic AcidOne methoxy groupMild cytotoxicity against cancer cells
4,5-Dimethoxy-2-nitrobenzoic AcidNitro group instead of amidePotential insect repellent
4,5-DimethoxybenzamideAmide functional groupAntioxidant activity

The comparison highlights the diversity within this chemical class while underscoring the unique features of this compound.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4,5-Dimethoxy-2-(3-methylbutanamido)benzoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 4,5-dimethoxyanthranilic acid with 3-methylbutanoyl chloride under anhydrous conditions. Key parameters include:

  • Catalysis : Use of glacial acetic acid as a catalyst to enhance acylation efficiency (5 drops per 0.001 mol substrate) .
  • Reflux Duration : Extended reflux (4–6 hours) ensures complete reaction but risks decomposition; monitor via TLC or HPLC .
  • Purification : Post-reaction solvent evaporation under reduced pressure followed by recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?

  • Methodological Answer :

  • 1H/13C NMR : Assign methoxy (δ 3.7–3.9 ppm) and amide protons (δ 6.5–7.2 ppm). Use DMSO-d6 to resolve overlapping signals .
  • LC-MS : Confirm molecular weight (MW: ~325 g/mol) and detect impurities via high-resolution MS (e.g., ESI+ mode) .
  • IR Spectroscopy : Identify carbonyl stretches (amide C=O: ~1650 cm⁻¹; carboxylic acid C=O: ~1700 cm⁻¹) .
  • Conflict Resolution : Cross-validate using 2D NMR (COSY, HSQC) and X-ray crystallography for ambiguous assignments .

Q. How does the compound’s solubility profile affect experimental design in pharmacological studies?

  • Methodological Answer :

  • Solubility Screening : Test in DMSO (primary solvent), PBS (pH 7.4), and simulated gastric fluid. Low aqueous solubility (<1 mg/mL) necessitates formulation with surfactants (e.g., Tween-80) or cyclodextrins .
  • Bioavailability Studies : Use pharmacokinetic models to correlate solubility with absorption rates in in vivo assays .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or hydrogen-bonding networks?

  • Methodological Answer :

  • Crystallization : Optimize crystal growth via vapor diffusion using ethanol/water mixtures at 4°C .
  • SHELX Refinement : Use SHELXL for structure solution, focusing on anisotropic displacement parameters for methoxy and amide groups .
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., carboxylic acid dimerization) to explain stability or polymorphism .

Q. What computational strategies predict the compound’s biological targets and structure-activity relationships (SAR)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with cyclooxygenase (COX) or cytochrome P450 enzymes, guided by structural analogs .
  • QSAR Modeling : Train models on analogs (e.g., 3,5-difluoro-2-hydroxybenzoic acid) to correlate substituent effects (e.g., methoxy vs. methyl groups) with activity .

Q. What metabolic pathways are implicated in the compound’s biotransformation, and how are metabolites identified?

  • Methodological Answer :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and NADPH cofactor. Quench reactions at 0, 15, 30, 60 minutes .
  • Metabolite Profiling : Use LC-MS/MS in MRM mode to detect phase I (oxidation) and phase II (glucuronidation) metabolites. Compare with synthetic standards .

Q. How can contradictions in reported biological activity data (e.g., anti-inflammatory vs. inactive results) be systematically addressed?

  • Methodological Answer :

  • Dose-Response Validation : Re-test activity across multiple concentrations (1 nM–100 µM) in primary cell lines (e.g., RAW 264.7 macrophages) .
  • Assay Interference Controls : Rule out false positives via counter-screens (e.g., LDH cytotoxicity assays) and redox-sensitive probe validation .

Q. What challenges arise in synthesizing and purifying halogenated or fluorinated analogs, and how are they mitigated?

  • Methodological Answer :

  • Halogenation : Use N-bromosuccinimide (NBS) or Selectfluor® under inert atmospheres to minimize side reactions .
  • Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate polar byproducts .

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